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Compound of Interest

Compound Name: BS2G Crosslinker

Cat. No.: B11932278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for effectively

quenching crosslinking reactions mediated by Bis(sulfosuccinimidyl) glutarate (BS2G). Proper

quenching is a critical step to terminate the crosslinking reaction, ensuring reproducible and

reliable results in studies of protein-protein interactions, protein complex topology, and cell

surface protein organization.

Introduction to BS2G Crosslinking and the
Importance of Quenching
BS2G is a water-soluble, homobifunctional, and amine-reactive crosslinker.[1] Its two N-

hydroxysuccinimide (NHS) esters readily react with primary amines (the N-terminus of proteins

and the ε-amino group of lysine residues) to form stable amide bonds.[2] With a spacer arm of

7.7 Å, BS2G is frequently used to covalently link proteins that are in close proximity, thereby

"capturing" protein interactions for subsequent analysis by techniques such as SDS-PAGE,

mass spectrometry, and western blotting.[1][3] Due to its water-solubility and membrane

impermeability, BS2G is particularly well-suited for crosslinking proteins on the cell surface.[4]

[5]

Quenching the crosslinking reaction is a crucial step for several reasons:
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Reaction Termination: It ensures that the crosslinking process is stopped at a specific time

point, allowing for temporal control of the experiment.

Preventing Over-crosslinking: Uncontrolled crosslinking can lead to the formation of large,

insoluble aggregates, which can interfere with downstream analysis.[6]

Minimizing Non-specific Crosslinking: Quenching prevents the crosslinker from reacting with

other molecules during sample processing.

Improving Reproducibility: A defined quenching step enhances the consistency and reliability

of experimental results.

The quenching process involves the addition of a reagent containing primary amines that will

react with and cap any unreacted NHS esters on the BS2G molecules, rendering them inert.

Data Presentation: Quantitative Parameters for
BS2G Crosslinking and Quenching
The following tables summarize key quantitative data for designing and performing BS2G

crosslinking experiments.

Table 1: Properties of BS2G Crosslinker

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-assays-analysis-support-center/protein-labeling-crosslinking-modification-support/protein-labeling-crosslinking-modification-support-troubleshooting.html
https://www.benchchem.com/product/b11932278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Full Chemical Name Bis(sulfosuccinimidyl) glutarate [1]

Alternative Names Sulfo-DSG [1]

Molecular Weight 530.35 Da [1]

Spacer Arm Length 7.7 Å [1]

Reactive Groups
Sulfo-N-hydroxysuccinimide

(Sulfo-NHS) esters
[4]

Target Functional Group Primary amines (-NH₂) [2]

Solubility Water-soluble [1]

Membrane Permeability No [4][5]

Table 2: Typical Reaction Conditions for BS2G Crosslinking
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Parameter
Recommended
Range

Application
Example

Reference

BS2G Concentration 0.25 - 5 mM
General Protein

Crosslinking
[1]

0.5 mM (final)
Proteasomal Core

Particles
[7]

Molar Excess

(Crosslinker:Protein)
10-fold to 50-fold

General Protein

Crosslinking

20:1
General Protein

Crosslinking
[1]

Reaction Buffer
Amine-free buffers

(e.g., PBS, HEPES)
General [6][8]

pH 7.2 - 8.5 General [2][8]

Reaction Temperature
Room Temperature or

4°C (on ice)
General [1]

Reaction Time 30 - 60 minutes General [1]

60 minutes
Proteasomal Core

Particles
[7]

Table 3: Common Quenching Agents and Conditions for NHS-Ester Reactions
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Quenching
Agent

Final
Concentrati
on

Incubation
Time

Incubation
Temperatur
e

Notes Reference

Tris 20 - 100 mM
10 - 15

minutes

Room

Temperature

Most

commonly

used

quenching

agent.

[1][9]

Glycine 20 - 100 mM
10 - 15

minutes

Room

Temperature

An effective

alternative to

Tris.

[9][10]

Ammonium

Bicarbonate
20 mM Not specified Not specified

Used in mass

spectrometry

workflows.

[7]

Lysine 20 - 50 mM 15 minutes
Room

Temperature

Provides

primary

amines for

quenching.

Ethanolamine 20 - 50 mM 15 minutes
Room

Temperature

Another

primary

amine-

containing

quencher.

Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein Complex
This protocol describes the use of BS2G to stabilize interactions within a purified protein

complex for subsequent analysis by SDS-PAGE and/or mass spectrometry.

Materials:

Purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
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BS2G Crosslinker

Anhydrous DMSO (for preparing BS2G stock solution, optional)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Reaction Buffer (amine-free, e.g., HEPES, PBS)

Procedure:

Reagent Preparation:

Allow the vial of BS2G to equilibrate to room temperature before opening to prevent

moisture condensation.[1]

Immediately before use, prepare a 50 mM stock solution of BS2G. For example, dissolve

10 mg of BS2G in 377 µL of either anhydrous DMSO or the Reaction Buffer.[7] Note:

BS2G is water-soluble, but preparing a concentrated stock in DMSO can be convenient.

Crosslinking Reaction:

In a microcentrifuge tube, combine the purified protein complex with the Reaction Buffer to

a final protein concentration of approximately 1 mg/mL.

Add the 50 mM BS2G stock solution to the protein sample to achieve the desired final

concentration (typically 0.25 - 2 mM). A 20- to 50-fold molar excess of crosslinker over

protein is a good starting point.[1]

Mix the reaction gently by pipetting.

Incubate the reaction for 30-60 minutes at room temperature.[1] For sensitive protein

complexes, the incubation can be performed on ice for 2 hours.

Quenching:

To stop the crosslinking reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to a

final concentration of 20-50 mM.[9]
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Incubate for 15 minutes at room temperature with gentle mixing.[9]

Downstream Processing:

The crosslinked sample is now ready for analysis. For SDS-PAGE analysis, add the

appropriate sample loading buffer. For mass spectrometry, proceed with sample

preparation protocols such as denaturation, reduction, alkylation, and enzymatic digestion.

Protocol 2: Crosslinking of Cell Surface Proteins
This protocol is designed for the selective crosslinking of proteins on the surface of intact cells,

taking advantage of the membrane-impermeable nature of BS2G.

Materials:

Suspension or adherent cells

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

BS2G Crosslinker

Quenching Buffer (e.g., 1 M Glycine or 1 M Tris-HCl, pH 7.5)

Cell Lysis Buffer

Procedure:

Cell Preparation:

Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-

containing components from the culture medium.

Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 1-

25 x 10⁶ cells/mL.

Crosslinking Reaction:

Prepare a fresh solution of BS2G in ice-cold PBS (pH 8.0) at a concentration twice the

desired final concentration.
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Add an equal volume of the BS2G solution to the cell suspension to achieve a final

concentration of 1-2 mM BS2G.

Incubate the cells for 30 minutes on ice or at 4°C with gentle rocking.

Quenching:

Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100

mM.[10]

Incubate for 10-15 minutes on ice with gentle rocking to quench any unreacted BS2G.

Cell Lysis and Analysis:

Pellet the cells by centrifugation.

Wash the cells once with ice-cold PBS to remove excess crosslinker and quenching

reagent.

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

The cell lysate containing the crosslinked surface proteins is now ready for downstream

applications such as immunoprecipitation and western blotting.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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